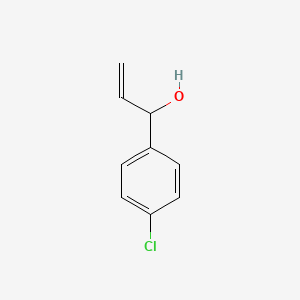
1-(4-氯苯基)丙烯醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-Chlorophenyl)allyl alcohol” is a chemical compound that is a derivative of allyl alcohol . Allyl alcohol is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols .
Synthesis Analysis
The synthesis of “1-(4-Chlorophenyl)allyl alcohol” could potentially involve the use of allyl alcohols. A [Ru (p-cymene)Cl2]2 catalyst can activate allyl alcohols and ethers for the regioselective ortho-C–H allylation of aromatic and heteroaromatic carboxylates . This reaction is orthogonal to most C–H functionalizations with allyl alcohols . Another approach involves the use of nickel-catalyzed direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)allyl alcohol” can be analyzed using spectroscopy. The IR spectrum of aliphatic alcohols have a distinctive O-H stretch in the range of 3300 to 3400 cm-1 . The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures so the positive charge is delocalized over the two terminal carbons .
Chemical Reactions Analysis
Allyl alcohols can undergo various chemical reactions. For instance, they can undergo nickel-catalyzed direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols . They can also undergo elimination reactions to form alkenes .
Physical And Chemical Properties Analysis
Allyl alcohol, which “1-(4-Chlorophenyl)allyl alcohol” is derived from, has a boiling point of 97°C and a melting point of -129°C . It is soluble in water due to the presence of the hydroxyl group . The solubility of alcohol decreases with the increase in the size of the alkyl group .
科学研究应用
有机合成中的硫代基自由基
由硫苯酚反应生成的硫代基自由基在复杂分子(包括具有潜在抗疟疾活性的内过氧化物)的合成中显示出显着的选择性和效率。研究重点介绍了硫代基自由基在促进与烯丙醇和其他不饱和体系的反应中的效用,从而产生结构复杂且立体化学明确的产品 (Dénès, Pichowicz, Povie, & Renaud, 2014)。
超临界醇与不饱和烃的反应
对超临界醇与不饱和烃(包括烯丙醇)反应的研究揭示了各种烯烃羟甲基化的途径。这项工作展示了利用超临界条件来增强这些转化的反应性和选择性的潜力,为绿色化学应用提供了见解 (Nakagawa 等人,2003)。
抗生素代谢中的新途径
研究发现了一种新的硝基还原酶途径,该途径在流感嗜血杆菌中将氯霉素代谢为非抗菌烯丙醇衍生物。这一发现揭示了细菌的代谢多功能性,并提出了这类途径在细菌生理和耐药机制中的作用问题 (Smith 等人,2007)。
催化烯丙基化方法
已经开发出使用烯丙醇作为试剂对酮和其他底物进行烯丙基化的催化方法,说明了 1-(4-氯苯基)烯丙醇及其类似物在有机合成中的多功能性。这些方法为单烯丙基化产物提供了选择性和有效途径,突出了钯催化过程在合成有机化学中的潜力 (Giboulot 等人,2012)。
环境降解研究
已在各种环境背景下研究了氯酚(包括与 1-(4-氯苯基)烯丙醇结构相关的化合物)的降解。对这些过程的动力学和机制的研究提供了对氯酚的环境归宿和潜在修复策略的见解 (Hadi 等人,2020)。
作用机制
安全和危害
未来方向
Future research could explore the use of “1-(4-Chlorophenyl)allyl alcohol” in the synthesis of chiral molecules based on metal-catalyzed dynamic kinetic resolution of alcohols with lipases . Another potential area of research could be the development of new catalytic processes that are free of by-products and use abundant renewable feedstocks .
属性
IUPAC Name |
1-(4-chlorophenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTZHLLETNRQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)
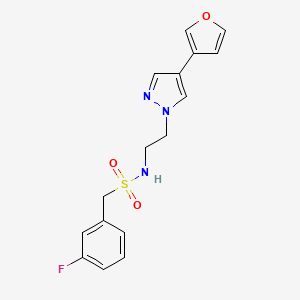
![1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2828704.png)

![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)
![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)
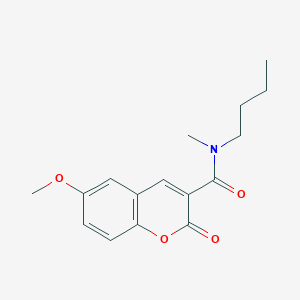
![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)
![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)
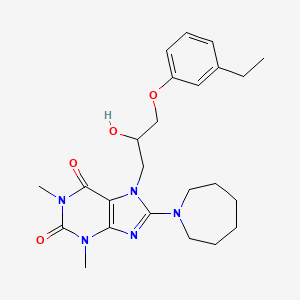
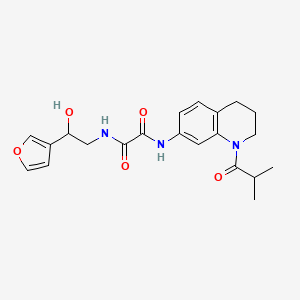
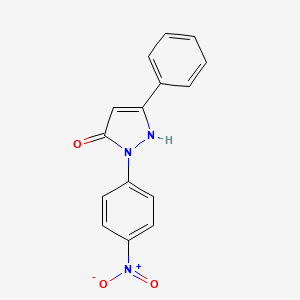
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B2828722.png)
![1h-Pyrrolo[3,2-h]quinoline-8-amine](/img/structure/B2828723.png)